molecular formula C41H78O5 B1242084 1-octadecanoyl-2-(11Z-eicosenoyl)-sn-glycerol

1-octadecanoyl-2-(11Z-eicosenoyl)-sn-glycerol

Cat. No. B1242084
M. Wt: 651.1 g/mol
InChI Key: KMWDOOIYMHAOTF-IYXMMJGVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DG(18:0/20:1(11Z)/0:0)[iso2], also known as diacylglycerol or DAG(18:0/20:1), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(18:0/20:1(11Z)/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(18:0/20:1(11Z)/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(18:0/20:1(11Z)/0:0)[iso2] has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(18:0/20:1(11Z)/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(18:0/20:1(11Z)/0:0)[iso2] is involved in phosphatidylethanolamine biosynthesis pe(18:0/20:1(11Z)) pathway and phosphatidylcholine biosynthesis PC(18:0/20:1(11Z)) pathway. DG(18:0/20:1(11Z)/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(18:0/20:1(11Z)/20:1(11Z)) pathway, de novo triacylglycerol biosynthesis TG(18:0/20:1(11Z)/24:0) pathway, de novo triacylglycerol biosynthesis TG(18:0/20:1(11Z)/20:0) pathway, and de novo triacylglycerol biosynthesis TG(18:0/20:1(11Z)/18:1(11Z)) pathway.
DG(18:0/20:1(11Z)/0:0) is a diglyceride.

Scientific Research Applications

Solid Catalysts in Fatty Acid Ester Synthesis

Partial esters of glycerol, such as 1-octadecanoyl-2-(11Z-eicosenoyl)-sn-glycerol, have significant applications as nonionic surfactants in various industries like food, detergents, and cosmetics. Research by Márquez-Álvarez, Sastre, and Pérez-Pariente (2004) discusses the limitations of traditional homogeneous catalysis in the production of these esters and proposes the development of more selective solid catalysts, such as MCM-41, for efficient synthesis processes. This innovation could lead to economical and environmental benefits in the production of fatty acid esters of polyols (Márquez-Álvarez et al., 2004).

Enzymatic Interesterification for Structured Triacylglycerols

The enzymatic interesterification (EIE) process, as discussed by Zhang, Lee, and Wang (2020), modifies the physical properties and nutritional qualities of fats and oils, potentially impacting compounds like 1-octadecanoyl-2-(11Z-eicosenoyl)-sn-glycerol. This process offers environmental benefits and flexibility over conventional methods, and the evaluation of EIE could be pivotal for technological applications in the specialty fats industry (Zhang, Lee, & Wang, 2020).

Glycerol Conversion to Valuable C3 Chemicals

Wang, Xiao, and Xiao (2019) highlight the transformation of glycerol, a by-product of biodiesel production, into valuable C3 chemicals like acrolein, lactic acid, and 1,3-dihydroxyacetone via catalytic processes. This research underscores the sustainability and economic benefits of utilizing glycerol for the production of chemicals, potentially including the synthesis or modification of molecules similar to 1-octadecanoyl-2-(11Z-eicosenoyl)-sn-glycerol (Wang, Xiao, & Xiao, 2019).

Microbial Production of Glycerol

The microbial synthesis of glycerol, as explored by Wang, Zhuge, Fang, and Prior (2001), presents an alternative route to chemical synthesis. This method, especially using osmotolerant yeasts, has shown substantial improvements in glycerol production, which could be relevant for producing or modifying glycerol-based compounds like 1-octadecanoyl-2-(11Z-eicosenoyl)-sn-glycerol in an economically viable and sustainable manner (Wang, Zhuge, Fang, & Prior, 2001).

properties

Product Name

1-octadecanoyl-2-(11Z-eicosenoyl)-sn-glycerol

Molecular Formula

C41H78O5

Molecular Weight

651.1 g/mol

IUPAC Name

[(2S)-1-hydroxy-3-octadecanoyloxypropan-2-yl] (Z)-icos-11-enoate

InChI

InChI=1S/C41H78O5/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(44)46-39(37-42)38-45-40(43)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h17,19,39,42H,3-16,18,20-38H2,1-2H3/b19-17-/t39-/m0/s1

InChI Key

KMWDOOIYMHAOTF-IYXMMJGVSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCC=CCCCCCCCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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